molecular formula C21H20ClNO4 B285832 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide

5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide

Cat. No. B285832
M. Wt: 385.8 g/mol
InChI Key: BPTHCRCOVYVDDM-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide, also known as CDMF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CDMF belongs to the class of furan carboxamides and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide is not fully understood. However, studies have suggested that 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide exerts its effects by modulating various signaling pathways. 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer. 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide has also been found to activate the Nrf2 pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory pathways. In addition, 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for cancer therapy. Another advantage is its anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide. One of the future directions is to investigate the potential of 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide as a cancer therapy. Further studies are needed to determine the efficacy of 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide in vivo and to investigate its potential side effects. Another future direction is to investigate the potential of 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy of 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide in animal models of neurodegenerative diseases. In addition, further studies are needed to investigate the mechanism of action of 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide and to identify potential targets for its therapeutic applications.
Conclusion:
In conclusion, 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide is a synthetic compound that has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anticancer, and neuroprotective effects. However, further studies are needed to determine the efficacy of 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide in vivo and to investigate its potential side effects. The research on 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide is still in its early stages, and there are several future directions for the research on this compound.

Synthesis Methods

The synthesis of 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 3,4-dimethoxyphenethylamine in the presence of triethylamine to obtain the intermediate 5-(3-chlorophenyl)-N-(3,4-dimethoxyphenethyl)isatoic anhydride. The intermediate is then reacted with furan-2-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine to obtain the final product, 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide.

Scientific Research Applications

5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anticancer, and neuroprotective effects. In vitro studies have shown that 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory pathways. In addition, 5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C21H20ClNO4/c1-25-18-7-6-14(12-20(18)26-2)10-11-23-21(24)19-9-8-17(27-19)15-4-3-5-16(22)13-15/h3-9,12-13H,10-11H2,1-2H3,(H,23,24)

InChI Key

BPTHCRCOVYVDDM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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